molecular formula C17H18FNO2 B5632033 2-(2-fluorophenoxy)-N-mesitylacetamide

2-(2-fluorophenoxy)-N-mesitylacetamide

Cat. No. B5632033
M. Wt: 287.33 g/mol
InChI Key: PLKNQXMZEXXNDX-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-mesitylacetamide” is an organic compound containing a fluorophenoxy group and a mesitylacetamide group. The presence of these functional groups could potentially give this compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorophenoxy and mesitylacetamide groups. For instance, the fluorine atom might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and boiling/melting points .

Scientific Research Applications

Pharmaceutical Characterization

This compound can be utilized in Hot Stage Microscopy (HSM) , a technique that combines thermal analysis with microscopy to characterize pharmaceuticals . HSM can support other analytical methods like Differential Scanning Calorimetry (DSC) and Thermo-Gravimetric Analysis (TGA) to detect small changes in samples. It’s particularly useful for studying physical and chemical properties such as morphology, crystallinity, polymorphism, and desolvation.

Solid-State Chemistry

In solid-state chemistry, this compound may serve as a precursor for synthesizing new materials. Its structural framework could be beneficial in creating co-crystals, which are essential for modifying physical properties like solubility and stability in pharmaceuticals .

Organic Synthesis

The compound’s structure suggests potential use in organic synthesis reactions. It could act as an intermediate in the synthesis of more complex molecules, especially in the creation of compounds with potential biological activity .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action of this compound .

Future Directions

The study of new compounds like “2-(2-fluorophenoxy)-N-mesitylacetamide” is crucial in fields like medicinal chemistry, materials science, and environmental science. Future research could explore its potential applications, its environmental impact, and more efficient methods for its synthesis .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKNQXMZEXXNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide

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